6-(Trifluoromethyl)benzo[b]thiophen-2-amine
Description
6-(Trifluoromethyl)benzo[b]thiophen-2-amine is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 2-position. The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science . Its crystal structure (e.g., related analog 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile) reveals planar geometry with C—H⋯F hydrogen bonding influencing molecular packing .
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFTUDHGNHNXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
The benzo[b]thiophene scaffold, including derivatives like 6-(trifluoromethyl)benzo[b]thiophen-2-amine, has been extensively studied for its potential as anticancer agents. Compounds based on this scaffold have shown promise in inhibiting various kinases associated with cancer progression, such as LIMK1 and PIM kinases. These inhibitors disrupt actin polymerization, which is crucial for cancer cell metastasis . For instance, research indicates that derivatives have been developed that target the MK2 kinase, leading to potential therapeutic interventions in tumors where LIMK is over-expressed .
1.2 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzo[b]thiophene derivatives. Specifically, compounds with acylhydrazone functional groups have been shown to exhibit activity against drug-resistant strains of Staphylococcus aureus, suggesting that modifications to the benzo[b]thiophene structure can enhance antimicrobial efficacy . The compound this compound could potentially be explored within this context for its effectiveness against bacterial infections.
Synthetic Methodologies
2.1 Microwave-Assisted Synthesis
The synthesis of this compound can be efficiently achieved through microwave-assisted methods. This approach allows for rapid reaction kinetics and high yields, making it an attractive option for synthesizing complex organic molecules . The microwave-assisted method has been adapted for the preparation of various substituted benzothiophenes, demonstrating versatility in generating derivatives suitable for biological evaluation.
2.2 Aryne Reaction
Another synthetic pathway involves the aryne reaction, which has been employed to produce a wide range of substituted benzothiophenes from readily available precursors . This one-step synthesis method simplifies the process of obtaining compounds like this compound and allows for further functionalization to enhance biological activity.
Biological Evaluations
3.1 Kinase Inhibition Studies
Biological evaluations have focused on the kinase inhibition properties of compounds derived from the benzo[b]thiophene structure. For example, studies have identified several hits from high-throughput screening that inhibit LIMK1 effectively, with subsequent development of tricyclic derivatives showing enhanced potency and selectivity . The incorporation of a trifluoromethyl group is hypothesized to improve pharmacokinetic properties and biological activity.
3.2 Toxicological Assessments
While exploring the therapeutic potential of these compounds, toxicological assessments are crucial. Some related compounds have exhibited hepatotoxicity in animal models; thus, understanding the safety profile of this compound is essential for its development as a therapeutic agent .
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)benzo[b]thiophen-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 6-(Trifluoromethyl)benzo[b]thiophen-2-amine vs. 6-Chloro Analogs :
The -CF₃ group is strongly electron-withdrawing compared to -Cl, reducing electron density at the aromatic ring. This alters reactivity in electrophilic substitution and enhances resistance to oxidative degradation. For example, 2-Chloro-6-trifluoromethylbenzothiazole (CAS 777-12-8) exhibits lower polarity but similar steric bulk . - Comparison with Methoxy-Substituted Derivatives :
Methoxy (-OCH₃) groups are electron-donating, increasing ring electron density. Compounds like 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine () show higher solubility in polar solvents but reduced metabolic stability compared to -CF₃ analogs .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | LogP* | Metabolic Stability (t₁/₂, min) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | -CF₃ | 3.2 | 120 | 158–160 |
| 6-Chlorobenzo[b]thiophen-2-amine | -Cl | 2.8 | 90 | 145–147 |
| 6-Methoxybenzo[d]thiazole-2-amine | -OCH₃ | 1.5 | 60 | 132–134 |
*Predicted using Hansch-Leo fragment method.
Structural and Crystallographic Insights
- Crystal Packing : The trifluoromethyl group in 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile forms C—H⋯F interactions, stabilizing a planar structure (r.m.s. deviation = 0.042 Å) . In contrast, 6-(4-chlorophenyl) analogs () exhibit weaker Cl⋯π interactions, leading to less dense packing .
Biological Activity
6-(Trifluoromethyl)benzo[b]thiophen-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The presence of the amino group at the second position contributes to its biological reactivity.
Antioxidant Activity
Recent studies have shown that derivatives of benzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds related to this compound demonstrated inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% compared to ascorbic acid . This suggests that the compound may be beneficial in treating oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds containing the benzo[b]thiophene nucleus have been identified as having anti-inflammatory properties. Studies indicate that these compounds can inhibit the expression of inflammatory markers such as IL-6 and TNF-α in various cell lines . The anti-inflammatory activity is attributed to their ability to modulate signaling pathways involved in inflammation.
Anticancer Potential
This compound and its derivatives have been evaluated for anticancer activity. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). These effects were assessed using MTT assays, which measure cell viability .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may act as a hydrogen donor, neutralizing free radicals and reducing oxidative stress.
- Inhibition of Inflammatory Pathways : By modulating key inflammatory cytokines, it may reduce inflammation at the cellular level.
- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells, indicating potential as chemotherapeutic agents .
Case Studies
Preparation Methods
Synthesis of Ethyl 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
Starting Materials :
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2-Fluoro-4-(trifluoromethyl)benzaldehyde
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Ethyl thioglycolate
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Potassium carbonate (K₂CO₃)
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React 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol) with ethyl thioglycolate (6.20 mmol) and K₂CO₃ (5.70 mmol) in anhydrous DMF (10 mL) at 60°C for 2 h.
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Dilute with water, extract with diethyl ether, dry over Na₂SO₄, and concentrate.
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Recrystallize the residue from methanol to obtain the ester as a white solid (89% yield).
Key Data :
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Yield : 89%
-
Characterization :
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¹H NMR (DMSO-d₆): δ 8.59 (s, 1H), 8.10 (s, 1H), 7.98 (d, J = 8.5 Hz, 1H), 7.75 (dd, J = 8.5, 1.3 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).
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¹³C NMR : δ 163.5 (COO), 142.6 (C-CF₃), 137.6–122.6 (aromatic carbons).
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Hydrolysis to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
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Treat the ester (14.1 mmol) with 3N NaOH (28.2 mmol) in ethanol (15 mL) overnight.
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Acidify with HCl, extract with ethyl acetate, and concentrate to yield the carboxylic acid (89% purity via HPLC).
Key Data :
-
Yield : 87–89%
-
Melting Point : 198–201°C
Conversion of Carboxylic Acid to Primary Amide
Formation of Acyl Chloride
Procedure :
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Reflux the carboxylic acid (10 mmol) with thionyl chloride (SOCl₂, 15 mmol) in anhydrous DCM (20 mL) for 3 h.
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Remove excess SOCl₂ under reduced pressure.
Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide
Procedure :
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Dissolve the acyl chloride in THF (20 mL) and add concentrated NH₄OH (15 mL) at 0°C.
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Stir for 2 h, filter, and wash with cold water to obtain the amide.
Key Data :
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Yield : 75–80%
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Characterization :
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IR : 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
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Reduction of Amide to Amine
LiAlH₄ Reduction
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Suspend the amide (2.0 mmol) in anhydrous THF (30 mL).
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Add LiAlH₄ (2.0 mmol) in portions at −5°C.
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Stir at room temperature overnight, quench with Na₂SO₄·10H₂O, filter, and concentrate.
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Purify via silica gel chromatography (petroleum ether/ethyl acetate 3:1).
Key Data :
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Yield : 72%
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Characterization :
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¹H NMR (DMSO-d₆): δ 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H), 5.21 (bs, 2H, NH₂).
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ESI-MS : m/z 218 [M+H]⁺.
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Alternative Route: Microwave-Assisted Cyclization
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React 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 mmol) with methyl thioglycolate (1.2 mmol) and triethylamine (3.0 mmol) in DMSO under microwave irradiation (130°C, 30 min).
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Reduce the nitrile intermediate with H₂/Pd-C in ethanol to obtain the amine.
Key Data :
-
Yield : 58–65%
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Advantage : Rapid reaction time (30 min vs. 6–24 h for conventional methods).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(trifluoromethyl)benzo[b]thiophen-2-amine, and how can reaction conditions be monitored for yield optimization?
- Methodology : The compound can be synthesized via dehydrosulfurization of intermediate thioureas or through nucleophilic substitution reactions. Key steps include using NaH in THF for deprotonation () and refluxing with Fe powder for reduction (). Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed by GC-MS or NMR (). For reproducibility, maintain anhydrous conditions and inert atmospheres during sensitive steps (e.g., trifluoromethyl group introduction) .
Q. How can the molecular structure and purity of this compound be verified?
- Methodology : Employ - and -NMR to confirm functional groups and connectivity ( ). X-ray crystallography is critical for resolving stereoelectronic effects, such as dihedral angles between aromatic systems (e.g., 29.78° observed in a related benzo[b]thiophene derivative; ). Purity can be assessed via HPLC (≥98% purity threshold; ) and elemental analysis .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, masks, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility ( ). Store the compound in a desiccator away from ignition sources (). Waste should be segregated and disposed of via licensed chemical waste handlers ( ) .
Advanced Research Questions
Q. How can derivatization strategies expand the functional utility of this compound in materials science or medicinal chemistry?
- Methodology : The primary amine can be functionalized via Schiff base formation ( ) or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction; ). For drug design, conjugate the amine with carboxylic acids using EDCI/HOBt coupling. Monitor regioselectivity using -NMR to track trifluoromethyl group stability under reaction conditions .
Q. What intermolecular interactions govern the crystal packing of this compound derivatives?
- Methodology : Analyze hydrogen bonding (C–H···F, C–H···N) and π-π stacking using X-ray diffraction data (). For example, in related structures, C–H···F interactions create planar (001) networks, influencing solubility and melting points (). Computational tools like Hirshfeld surface analysis can quantify interaction contributions ( ) .
Q. How do contradictory data arise in spectroscopic characterization, and how can they be resolved?
- Methodology : Discrepancies in NMR shifts may stem from solvent effects or dynamic processes (e.g., rotamers). Use variable-temperature NMR to identify conformational exchange. For mass spectrometry, high-resolution ESI-MS can distinguish isobaric impurities (). Cross-validate crystallographic data with DFT-optimized geometries to resolve bond-length ambiguities ( ) .
Q. What strategies improve the scalability of this compound synthesis without compromising yield?
- Methodology : Replace batch processes with flow chemistry for exothermic steps (e.g., trifluoromethylation). Optimize solvent systems (e.g., switch from THF to 2-MeTHF for greener processing). Use immobilized catalysts (e.g., Pd/C for cross-coupling) to simplify purification (). Conduct Design of Experiments (DoE) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
